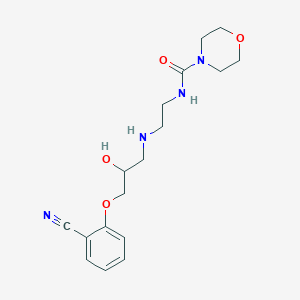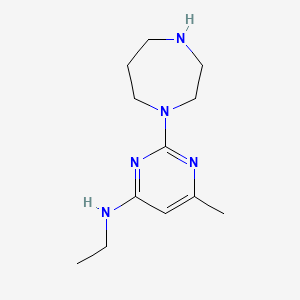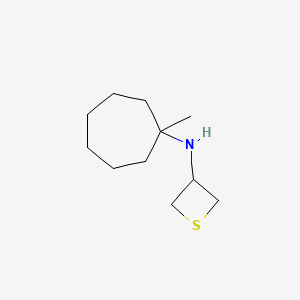![molecular formula C8H11NS B13330360 5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)
5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine is a heterocyclic compound characterized by a fused ring structure containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amides of hetarylcaboxylic acids with methylenecyclopropanes, catalyzed by Rhodium (III), which proceeds via C–H bond activation and cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine involves its interaction with specific molecular targets. For instance, as an arginine vasopressin antagonist, it binds to vasopressin receptors, inhibiting their activity and thereby modulating physiological processes such as blood pressure regulation and water retention . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural analogs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-Tetrahydro-4h-thieno[2,3-c]azepine
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- Thienoazepine derivatives
Uniqueness
5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for biological targets, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C8H11NS |
|---|---|
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-4H-thieno[3,4-c]azepine |
InChI |
InChI=1S/C8H11NS/c1-2-7-5-10-6-8(7)4-9-3-1/h5-6,9H,1-4H2 |
InChI-Schlüssel |
HMWUMLICQMOZDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CSC=C2CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13330319.png)


![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B13330336.png)



![8-Bromo-3-methoxypyrido[2,3-b]pyrazine](/img/structure/B13330366.png)

